N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride

Physicochemical profiling Medicinal chemistry building blocks ADME prediction

Procure this critical chiral building block for CNS-focused medicinal chemistry. Its ethanamine linker and defined dihydrochloride salt stoichiometry enable enantioselective SAR studies for sigma and kappa opioid receptors—differentiation unattainable with the achiral methanamine analog. The solid salt ensures accurate gravimetric handling and lot-specific salt content verification, eliminating batch-to-batch variability in biological assays.

Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
CAS No. 2208273-48-5
Cat. No. B1486140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
CAS2208273-48-5
Molecular FormulaC8H20Cl2N2
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESCC(C1CCNC1)N(C)C.Cl.Cl
InChIInChI=1S/C8H18N2.2ClH/c1-7(10(2)3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H
InChIKeyDRSWZNYJXVGEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine Dihydrochloride (CAS 2208273-48-5): Structural Identity and Procurement Baseline


N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride is a pyrrolidine-based vicinal diamine building block that exists as a dihydrochloride salt, with the free base bearing a stereogenic center at the carbon linking the pyrrolidine ring to the N,N-dimethylethanamine side chain [1]. The compound belongs to the broader class of 3-substituted pyrrolidine ethylamines that have been explored as kappa opioid receptor agonists, sigma receptor ligands, and monoamine transporter modulators [2][3]. Unlike its widely catalogued methanamine analog (CAS 99724-17-1, C7H16N2), this ethanamine derivative incorporates an additional methyl substituent on the linker, increasing molecular weight, lipophilicity, and introducing chirality—structural features that can significantly alter receptor recognition, pharmacokinetic profile, and synthetic utility [1].

Why N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine Dihydrochloride Cannot Be Interchanged with Methanamine Analogs or Other In-Class Pyrrolidine Building Blocks


The one-carbon homologation from the methanamine series (CAS 99724-17-1, N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine) to the ethanamine series (CAS 2208273-48-5) introduces three consequential chemical changes that render simple substitution unreliable: (i) the additional methyl group on the ethanamine linker creates a stereogenic center, meaning the target compound exists as a pair of enantiomers—each potentially exhibiting different target binding affinities, whereas the methanamine analog is achiral [1]; (ii) the dihydrochloride salt form provides a defined stoichiometry (2 HCl per free base) with distinct solubility, hygroscopicity, and formulation behavior compared to the free base or monohydrochloride forms commonly supplied for the methanamine series ; and (iii) in medicinal chemistry SAR, the ethylene vs. methylene spacer length alters the distance and angular presentation of the dimethylamino pharmacophore to receptor binding pockets, a parameter known to affect sigma receptor affinity by greater than 10-fold within closely related pyrrolidine ethylamine series [2]. These differences mean that biological activity, salt handling, and enantiomeric purity cannot be extrapolated from methanamine analog data.

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine Dihydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Size and Lipophilicity Increase Relative to the Achiral Methanamine Analog (CAS 99724-17-1)

The target compound's free base (C8H18N2, MW 142.24) contains one additional methylene unit compared to the widely available N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (C7H16N2, MW 128.22). Based on the measured XLogP3-AA of 0.2 for the methanamine analog [1] and the established increment of approximately +0.5 log units per added methylene on a secondary amine scaffold, the target ethanamine free base is predicted to have an XLogP3 of approximately 0.7, representing a roughly 3-fold increase in calculated octanol-water partition coefficient [2]. This difference may affect blood-brain barrier penetration potential, membrane partitioning, and chromatographic retention behavior.

Physicochemical profiling Medicinal chemistry building blocks ADME prediction

Chiral Center Introduction: Enantiomeric Differentiation Capability Absent in Methanamine Series

The target compound possesses a stereogenic center at the carbon atom linking the pyrrolidine ring to the N,N-dimethylethanamine side chain (the α-carbon of the ethylidene linker), yielding two possible enantiomers. In contrast, the methanamine analog N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (CAS 99724-17-1) bears two hydrogen atoms on the linker carbon and is achiral [1]. This stereochemistry enables the target compound to serve as a chiral building block for asymmetric synthesis or as a single enantiomer for stereospecific receptor interactions. Literature on structurally related 2-(1-pyrrolidinyl)ethylamine sigma ligands demonstrates that enantiomeric pairs can exhibit differences in sigma-1 receptor binding affinity exceeding 5-fold [2].

Stereochemistry Enantioselective synthesis Chiral building blocks

Defined Dihydrochloride Salt Stoichiometry for Controlled Formulation vs. Free Base or Monohydrochloride Analogs

The target compound is supplied as a defined dihydrochloride salt with exactly two equivalents of HCl per free base molecule (C8H20Cl2N2, MW 215.16) . This contrasts with the methanamine analog which is predominantly commercially available as the free base (C7H16N2, liquid at 20°C, boiling point ~160°C) or as a monohydrochloride salt (C7H17ClN2, MW 164.68) [1]. The dihydrochloride salt form offers: (i) a crystalline solid physical form at ambient temperature, compared to the liquid free base of the methanamine analog; (ii) substantially higher aqueous solubility for in vitro assay preparation; and (iii) a precisely defined counterion content eliminating the need for HCl equivalence determination prior to use. Vendor specifications for the methanamine free base indicate typical purity of ≥95-98% as a liquid .

Salt selection Formulation development Solubility optimization

Pyrrolidine Ethylamine Scaffold Validated in Sigma and Kappa Opioid Receptor Pharmacophores: Class-Level Activity Context

The N,N-dimethyl-3-pyrrolidinyl ethanamine scaffold represented by the target compound maps onto two pharmacologically validated structural classes. First, pyrrolidine-containing N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine derivatives have been extensively characterized as sigma receptor ligands, with certain analogs exhibiting sigma-1 binding affinities (Ki) in the low nanomolar range [1]. Second, Pfizer patent US 6,201,007 discloses a series of pyrrolidinyl ethylamine compounds as selective kappa opioid receptor agonists for analgesic applications, wherein the pyrrolidine-3-yl-ethylamine motif is a core pharmacophoric element [2]. Additionally, the 2018 Neuropsychopharmacology study on pyrrolidine-containing cathinones established that the pyrrolidine ring substitution pattern is a critical determinant of dopamine transporter (DAT) vs. serotonin transporter (SERT) selectivity, with certain analogs achieving sub-100 nM DAT inhibition [3]. The target compound's 3-substitution pattern and tertiary dimethylamino terminus position it as a versatile intermediate for elaborating into either sigma-preferring or kappa-preferring ligands through N-arylethyl or N-arylacetamide derivatization, distinct from the methanamine analog which has a shorter linker and may not optimally span the same pharmacophoric distance.

Sigma receptor ligands Kappa opioid agonists CNS drug discovery

Optimal Procurement and Application Scenarios for N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine Dihydrochloride


Enantioselective Medicinal Chemistry: Chiral Building Block for CNS Receptor Ligand Libraries

For medicinal chemistry programs targeting sigma receptors, kappa opioid receptors, or monoamine transporters, the target compound's inherent chirality at the ethanamine α-carbon enables the synthesis of enantiomerically pure compound libraries. Unlike the achiral methanamine analog (CAS 99724-17-1) which cannot provide stereochemical SAR information, the single enantiomers of the target compound can be resolved and individually elaborated via N-arylethylation or N-acylation to generate stereochemically defined ligand pairs for differential receptor binding studies [1]. The dihydrochloride salt form ensures accurate stoichiometric control during amide coupling or reductive amination reactions. Procurement of the racemic mixture with subsequent chiral resolution, or direct sourcing of individual enantiomers, provides a route to enantioselective SAR that is inaccessible with the achiral methanamine series.

CNS Penetrant Probe Synthesis: Exploiting Predicted Lipophilicity in the Optimal CNS LogP Window

The predicted XLogP3 of ~0.7 for the target compound's free base (compared to 0.2 for the methanamine analog) places it within the favorable CNS drug-like lipophilicity range (typically LogP 0.5–3.0) [1][2]. This property, combined with the low molecular weight (142.24 Da free base) and low topological polar surface area (estimated TPSA ~15–18 Ų based on the methanamine analog's 15.3 Ų) [2], predicts favorable passive blood-brain barrier permeability. Medicinal chemists developing CNS-targeted sigma or kappa ligands can use this scaffold as a starting point for further SAR expansion, confident that the core itself does not present an intrinsic permeability liability. The solid dihydrochloride salt facilitates accurate weighing and dissolution for in vitro permeability assays such as PAMPA-BBB or Caco-2.

In Vitro Pharmacology: Defined Salt Form for Reproducible Assay Preparation Across Batches

The dihydrochloride salt with precisely 2.0 equivalents of HCl per free base eliminates the batch-to-batch variability in counterion content that can confound biological assay results when using free base or inconsistently salified analogs [1]. For receptor binding displacement assays (sigma-1, sigma-2, kappa opioid, DAT/SERT), the crystalline solid form enables accurate gravimetric preparation of stock solutions at known free base equivalent concentrations without requiring post-hoc titration. This is particularly critical for programs comparing N-functionalized derivatives where the target compound serves as the unsubstituted reference or synthetic precursor. Procurement teams should specify lot-specific certificates of analysis documenting salt stoichiometry (e.g., by argentometric titration or ion chromatography) in addition to chromatographic purity.

Synthetic Intermediate for Kappa Opioid Agonist Programs: Scaffold Aligned with Patent Pharmacophore

The pyrrolidin-3-yl-ethanamine motif is a core structural element in Pfizer's kappa opioid agonist patent series (US 6,201,007), where N-arylethylation of the pyrrolidine nitrogen and elaboration of the ethanamine terminus yield compounds with demonstrated kappa receptor selectivity [1]. The target compound provides the 3-substituted pyrrolidine ethanamine backbone pre-assembled, eliminating two synthetic steps compared to building the scaffold from 3-pyrrolidinone or Boc-3-pyrrolidinone starting materials. The dimethylamino terminus can be retained as a tertiary amine pharmacophore or dealkylated to the primary amine for further diversification. For industrial process chemistry groups, the solid dihydrochloride salt offers easier handling and storage stability compared to the liquid free base alternatives.

Quote Request

Request a Quote for N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.